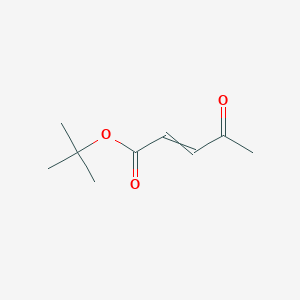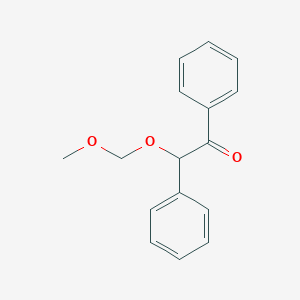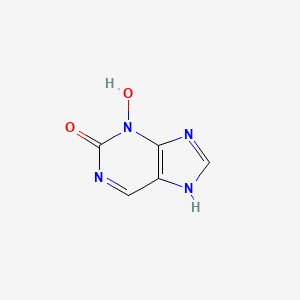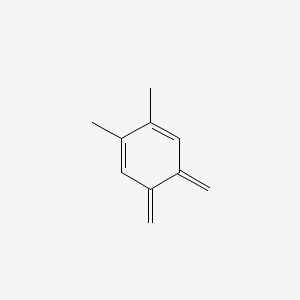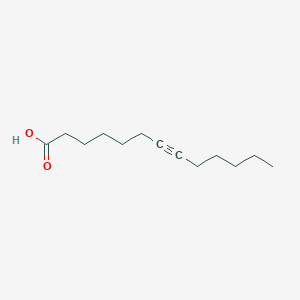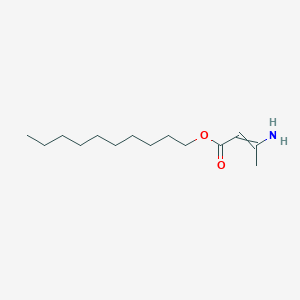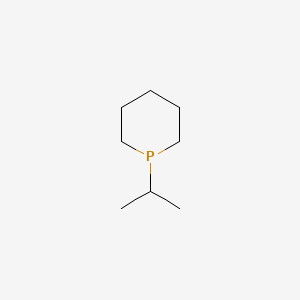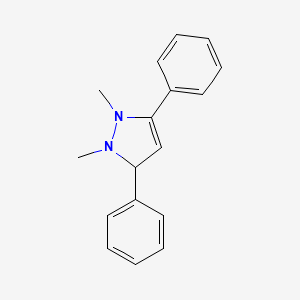
1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This specific compound is characterized by its two methyl groups at positions 1 and 2, and two phenyl groups at positions 3 and 5
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method involves the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions typically require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity by controlling reaction temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis can also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole ring itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles.
科学的研究の応用
1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (OLEDs).
Coordination Chemistry: It serves as a ligand in the synthesis of metal complexes with potential catalytic and biological activities.
作用機序
The mechanism by which 1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole exerts its effects involves interactions with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function . The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry or charge transport in material science.
類似化合物との比較
Similar Compounds
Pyrazolidine: A fully saturated analogue of pyrazole with similar structural features but different reactivity.
Imidazole: A structural analogue with two non-adjacent nitrogen atoms, commonly found in biological systems.
Isoxazole: Another analogue where the nitrogen atom in position 1 is replaced by oxygen.
Uniqueness
1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise control over molecular interactions and reactivity.
特性
CAS番号 |
51771-95-0 |
|---|---|
分子式 |
C17H18N2 |
分子量 |
250.34 g/mol |
IUPAC名 |
1,2-dimethyl-3,5-diphenyl-3H-pyrazole |
InChI |
InChI=1S/C17H18N2/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15/h3-13,16H,1-2H3 |
InChIキー |
JARFAUHJHIUGCO-UHFFFAOYSA-N |
正規SMILES |
CN1C(C=C(N1C)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


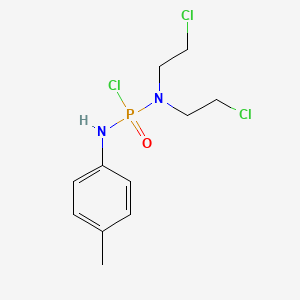
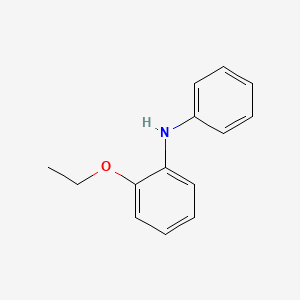
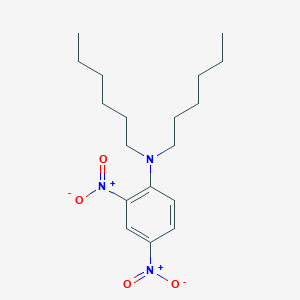
![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)
